![molecular formula C18H16ClN3OS B2615942 N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688337-44-2](/img/structure/B2615942.png)
N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and an imidazole ring, which are linked through a sulfanyl-acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and aldehydes, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic substitution reactions, where the imidazole ring reacts with chlorobenzene derivatives in the presence of a catalyst.
Attachment of the Benzyl Group: The benzyl group is attached through nucleophilic substitution reactions, where the imidazole derivative reacts with benzyl halides.
Formation of the Sulfanyl-Acetamide Moiety: The final step involves the reaction of the imidazole derivative with thiol and acetamide precursors under suitable conditions to form the sulfanyl-acetamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Benzyl halides, chlorobenzene derivatives; presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the substituents used.
科学研究应用
N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic efficacy in various disease models.
Biochemistry: The compound is used to study enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other bioactive molecules and as a precursor in chemical manufacturing.
作用机制
The mechanism of action of N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interact with receptors involved in signal transduction pathways, modulating cellular responses.
相似化合物的比较
Similar Compounds
- N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-benzyl-2-{[1-(4-chlorophenyl)-1H-benzo[d]imidazol-2-yl]sulfanyl}acetamide
- N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]sulfanyl}acetamide
Uniqueness
N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its specific structural features, such as the presence of the imidazole ring and the sulfanyl-acetamide linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-15-6-8-16(9-7-15)22-11-10-20-18(22)24-13-17(23)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJKVCICQDBLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)
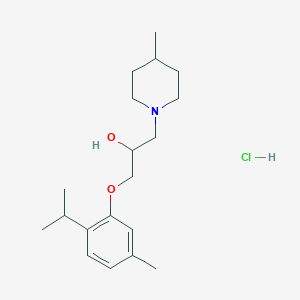
![Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615862.png)
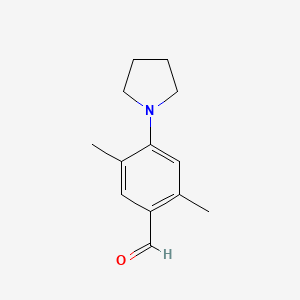
![2-[(4-chlorophenyl)sulfonyl]-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2615866.png)
![2-[1-(3-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2615867.png)
![Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2615868.png)
![3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2615871.png)
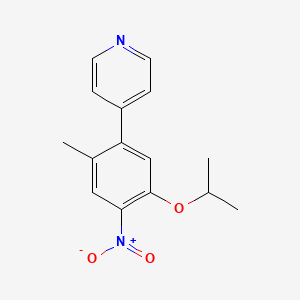
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide](/img/structure/B2615877.png)
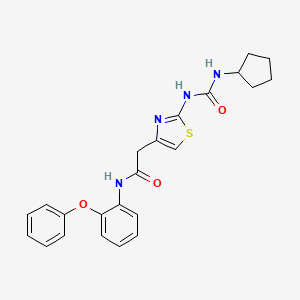
![(2E)-3-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)prop-2-enamide](/img/structure/B2615879.png)
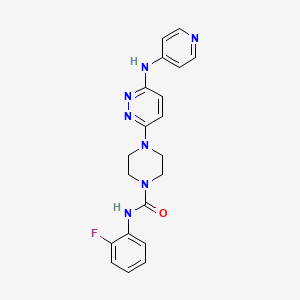
![1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2615882.png)
